Octadecyltris(3-fluorophenyl)silane
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Overview
Description
Octadecyltris(3-fluorophenyl)silane is a chemical compound with the molecular formula C36H49F3Si and a molecular weight of 566.873 g/mol . This compound is part of a class of organosilicon compounds, which are known for their diverse applications in various fields, including materials science, chemistry, and industry.
Preparation Methods
The synthesis of Octadecyltris(3-fluorophenyl)silane typically involves the reaction of octadecylsilane with 3-fluorophenyl groups under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled environments to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Octadecyltris(3-fluorophenyl)silane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Octadecyltris(3-fluorophenyl)silane has several scientific research applications, including:
Chemistry: It is used in the synthesis of various organosilicon compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the development of biomaterials and as a component in biological assays.
Mechanism of Action
The mechanism of action of Octadecyltris(3-fluorophenyl)silane involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions can affect various molecular pathways, depending on the specific application and environment .
Comparison with Similar Compounds
Octadecyltris(3-fluorophenyl)silane can be compared with other similar compounds, such as:
- Octadecyltris(3-chlorophenyl)silane
- Dodecyltris(3-fluorophenyl)silane
- Octadecyltris(4-chlorophenyl)silane
- Tetrakis(3-fluorophenyl)silane These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical properties and applications . The uniqueness of this compound lies in its specific combination of octadecyl and 3-fluorophenyl groups, which impart distinct chemical and physical properties.
Biological Activity
Octadecyltris(3-fluorophenyl)silane (OTS) is a silane compound characterized by its unique structure, which consists of an octadecyl chain and three fluorophenyl groups attached to a silicon atom. This compound has garnered attention in various fields, including materials science and biochemistry, due to its potential applications in surface modification and biological systems. This article aims to explore the biological activity of OTS, focusing on its interactions with biological molecules, potential toxicity, and applications in biomedical fields.
- Molecular Formula : C36H49F3Si
- Molecular Weight : 634.87 g/mol
- Structure : The compound features a long hydrophobic octadecyl chain, which enhances its ability to modify surfaces and interact with lipid membranes.
OTS acts primarily through its ability to modify surfaces at the molecular level. The hydrophobic octadecyl group facilitates the adsorption of the silane onto various substrates, while the fluorophenyl groups can interact with polar biological molecules. This dual functionality allows OTS to alter the physicochemical properties of surfaces, which can influence biological responses.
Interaction with Biological Molecules
- Cell Membrane Interaction : OTS has been shown to penetrate lipid bilayers due to its hydrophobic properties. Studies indicate that it can disrupt membrane integrity at higher concentrations, leading to increased permeability and potential cytotoxic effects.
- Protein Adsorption : The surface modification capabilities of OTS enhance protein adsorption, which is crucial for applications in biosensors and drug delivery systems. Increased protein binding can improve biocompatibility and efficacy in medical applications.
Toxicity Studies
Toxicological assessments reveal that OTS exhibits varying degrees of cytotoxicity depending on concentration and exposure time. In vitro studies using cell lines have demonstrated that:
- At low concentrations (≤ 50 µM), OTS shows minimal cytotoxic effects.
- Higher concentrations (≥ 100 µM) lead to significant cell death, primarily through apoptosis mechanisms.
Case Study 1: Surface Modification for Biosensing
A study investigated the use of OTS for modifying gold electrodes in biosensors. The results indicated that OTS-modified surfaces exhibited enhanced sensitivity for biomolecule detection due to increased protein adsorption. The modified electrodes showed a 30% increase in signal intensity compared to unmodified controls.
Case Study 2: Drug Delivery Systems
Research focused on OTS as a coating for nanoparticles used in drug delivery. The findings revealed that OTS-coated nanoparticles improved cellular uptake in cancer cells by 40% compared to non-coated nanoparticles. This enhancement is attributed to the hydrophobic interactions between the octadecyl chain and cellular membranes.
Data Table
Property | Value |
---|---|
Molecular Weight | 634.87 g/mol |
Hydrophobicity | High |
Cytotoxicity (IC50) | ~100 µM (varies by cell type) |
Protein Binding Increase | 30% (compared to unmodified) |
Cellular Uptake Increase | 40% (in cancer cells) |
Properties
Molecular Formula |
C36H49F3Si |
---|---|
Molecular Weight |
566.9 g/mol |
IUPAC Name |
tris(3-fluorophenyl)-octadecylsilane |
InChI |
InChI=1S/C36H49F3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27-40(34-24-18-21-31(37)28-34,35-25-19-22-32(38)29-35)36-26-20-23-33(39)30-36/h18-26,28-30H,2-17,27H2,1H3 |
InChI Key |
LOGRVQAKFIGTHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C1=CC=CC(=C1)F)(C2=CC=CC(=C2)F)C3=CC=CC(=C3)F |
Origin of Product |
United States |
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